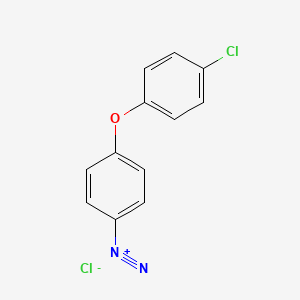
4-(4-Chlorophenoxy)benzene-1-diazonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Chlorophenoxy)benzene-1-diazonium chloride is an aromatic diazonium salt. Diazonium salts are known for their versatility in organic synthesis, particularly in the formation of azo compounds and various substitution reactions. This compound is characterized by the presence of a diazonium group (-N₂⁺Cl⁻) attached to a benzene ring substituted with a 4-chlorophenoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(4-Chlorophenoxy)benzene-1-diazonium chloride is typically synthesized from 4-(4-chlorophenoxy)aniline. The aniline derivative is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (0-5°C) to form the diazonium salt . The reaction can be represented as follows:
4-(4-Chlorophenoxy)aniline+NaNO2+HCl→4-(4-Chlorophenoxy)benzene-1-diazonium chloride+NaCl+H2O
Industrial Production Methods
In an industrial setting, the synthesis of diazonium salts like this compound is carried out in large reactors with precise temperature control to ensure the stability of the diazonium ion. The process involves continuous addition of sodium nitrite and hydrochloric acid to the aniline derivative under controlled conditions to maintain the low temperature required for the reaction.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenoxy)benzene-1-diazonium chloride undergoes several types of reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles such as halides, hydroxides, and cyanides through Sandmeyer reactions
Coupling Reactions: The diazonium ion can couple with phenols, amines, and other aromatic compounds to form azo compounds.
Common Reagents and Conditions
Sandmeyer Reactions: Copper(I) chloride (CuCl), copper(I) bromide (CuBr), and copper(I) cyanide (CuCN) are commonly used reagents.
Coupling Reactions: Phenol, aniline, and other aromatic compounds in the presence of a base like sodium hydroxide.
Major Products Formed
Substitution Reactions: Products include 4-(4-chlorophenoxy)chlorobenzene, 4-(4-chlorophenoxy)bromobenzene, and 4-(4-chlorophenoxy)benzonitrile.
Coupling Reactions: Azo compounds such as 4-(4-chlorophenoxy)azobenzene.
Scientific Research Applications
4-(4-Chlorophenoxy)benzene-1-diazonium chloride has various applications in scientific research:
Chemistry: Used in the synthesis of azo dyes and other aromatic compounds.
Biology: Employed in labeling and detection techniques due to its ability to form stable azo compounds.
Medicine: Investigated for potential use in drug development and diagnostic assays.
Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenoxy)benzene-1-diazonium chloride involves the formation of a diazonium ion, which is a highly reactive intermediate. The diazonium ion can undergo nucleophilic substitution or coupling reactions, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
Similar Compounds
Benzenediazonium chloride: A simpler diazonium salt used in similar reactions.
4-Chlorobenzenediazonium chloride: Another diazonium salt with a similar structure but different substituents.
4-(4-Chlorophenoxy)benzenediazonium tetrafluoroborate: A related compound with a different counterion.
Uniqueness
4-(4-Chlorophenoxy)benzene-1-diazonium chloride is unique due to the presence of the 4-chlorophenoxy group, which can influence the reactivity and selectivity of the diazonium ion in various reactions. This makes it a valuable intermediate in the synthesis of complex aromatic compounds and dyes .
Properties
CAS No. |
74649-79-9 |
|---|---|
Molecular Formula |
C12H8Cl2N2O |
Molecular Weight |
267.11 g/mol |
IUPAC Name |
4-(4-chlorophenoxy)benzenediazonium;chloride |
InChI |
InChI=1S/C12H8ClN2O.ClH/c13-9-1-5-11(6-2-9)16-12-7-3-10(15-14)4-8-12;/h1-8H;1H/q+1;/p-1 |
InChI Key |
LRNUZARSGYMRRG-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC=C1[N+]#N)OC2=CC=C(C=C2)Cl.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















